2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)-
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Overview
Description
2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- is a complex organic compound with the molecular formula C36H51NO3 and a molecular mass of 545.79 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a carboxamide group, and a pentadecylphenoxybutyl side chain. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- involves multiple steps, starting with the preparation of the naphthalene ring and the carboxamide group. The reaction typically involves the use of reagents such as naphthalene, carboxylic acids, and amines under controlled conditions. The pentadecylphenoxybutyl side chain is introduced through a series of substitution reactions, often using alkyl halides and phenols .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of catalysts, temperature control, and purification techniques to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-
- 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl
Uniqueness
2-Naphthalenecarboxamide, 1-hydroxy-N-(2-(3-pentadecylphenoxy)butyl)- is unique due to its specific structural features, including the pentadecylphenoxybutyl side chain.
Properties
CAS No. |
63059-48-3 |
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Molecular Formula |
C36H51NO3 |
Molecular Weight |
545.8 g/mol |
IUPAC Name |
1-hydroxy-N-[2-(3-pentadecylphenoxy)butyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C36H51NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-20-29-21-19-23-32(27-29)40-31(4-2)28-37-36(39)34-26-25-30-22-17-18-24-33(30)35(34)38/h17-19,21-27,31,38H,3-16,20,28H2,1-2H3,(H,37,39) |
InChI Key |
ZGKLOPMHAGUVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OC(CC)CNC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
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